N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide
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Overview
Description
Synthesis Analysis
A study describes the discovery and characterization of a series of compounds with the “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide” moiety . These compounds were found to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators. The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The same study mentioned above also evaluated the compounds in tier 1 DMPK assays and identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
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Enhanced Ethene Oligomerisation with Vanadium(III) Bis(benzamidinate) Alkyl Catalyst
The study explored the use of a pentafluorobenzamidinate ligand in catalytic ethene oligomerization, demonstrating that the fluorinated analogue was significantly more active than its non-fluorinated counterpart. This suggests potential applications in catalysis and industrial chemical processes (Brussee et al., 2000).
Investigation of Short C–H⋯F Interactions
This research presented a detailed analysis of N-(difluorophenyl)benzamides and their aggregation via N–H⋯OC interactions, complemented by C–H⋯O/F/π interactions. The study offers insights into the influence of fluorine substitution patterns on molecular aggregation, which is valuable for designing new materials and understanding molecular interactions (Mocilac et al., 2016).
Platinum-Catalyzed Hydroamination of Unactivated Olefins
This research demonstrated the effectiveness of platinum catalysis in the hydroamination of unactivated olefins, showing high yields and functional group tolerance. Such catalytic processes have implications for synthetic chemistry, offering a route to N-alkylated amides (Wang and Widenhoefer, 2004).
Mechanism of Action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation
Biochemical Pathways
The activation of GIRK channels has a significant impact on the excitability of cells . GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cell excitability . This could potentially have therapeutic effects in conditions such as pain, epilepsy, and anxiety .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3S/c1-2-16(9-6-7-20(18,19)8-9)13(17)12-10(14)4-3-5-11(12)15/h3-5,9H,2,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVLKOHXPBONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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